![molecular formula C7H6FNO3 B1374388 5-Amino-2-fluoro-3-hydroxybenzoic acid CAS No. 1025127-32-5](/img/structure/B1374388.png)
5-Amino-2-fluoro-3-hydroxybenzoic acid
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Overview
Description
5-Amino-2-fluoro-3-hydroxybenzoic acid is a compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 . It is similar to 3-Amino-2-hydroxybenzoic acid (AAHB), a nonsteroidal anti-inflammatory drug that inhibits the enzyme dehydroascorbate reductase .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-fluoro-3-hydroxybenzoic acid consists of a benzene ring with amino, fluoro, hydroxy, and carboxylic acid functional groups .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-2-fluoro-3-hydroxybenzoic acid are not well-documented, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation reactions .Scientific Research Applications
Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil, synthesized using 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, demonstrated significant antitumor activity. Specifically, one derivative showed a pronounced inhibitory effect against liver cancer BEL-7402 cells, indicating potential applications in cancer treatment (Xiong et al., 2009).
Plant Disease Resistance
Fluorinated and chlorinated salicylate derivatives, including those with modifications in the 3- and/or 5-position of the benzoic acid ring, were found to be effective in inducing systemic acquired resistance (SAR) in plants. These compounds are instrumental in plant defense against pathogens and are being explored as novel plant protection agents (Silverman et al., 2005).
Fluorescent Sensing
A fluorogenic chemosensor synthesized from a compound structurally similar to 5-amino-2-fluoro-3-hydroxybenzoic acid showed high selectivity and sensitivity towards Al³⁺ ions. This compound holds potential for bio-imaging applications, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Antibiotic Production
The synthase gene responsible for the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA) was identified as crucial for the production of ansamycin and AHBA-related antibiotics in Actinomycetes. Targeting the AHBA synthase gene could be a strategy for screening ansamycin or AHBA-related antibiotic-producing strains, indicating potential in antibiotic development (Hui-tu et al., 2009).
Metabolic Pathway Studies
A novel coupled enzyme assay was developed to investigate the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. This assay revealed an enzyme responsible for the deamination of a chemically unstable intermediate, suggesting applications in metabolic and enzymatic research (Orii et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-amino-2-fluoro-3-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVJKPFMPPDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluoro-3-hydroxybenzoic acid | |
CAS RN |
1025127-32-5 |
Source
|
Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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